
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4'-vinyl-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) is a compound characterized by its unique stereochemistry and structural features. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The specific configuration of this compound, with trans and E configurations, indicates the spatial arrangement of its substituents around the double bonds and cyclohexane rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of the substituents. One common method involves the use of catalytic hydrogenation of precursor compounds under controlled conditions to achieve the desired trans configuration. The reaction conditions often include the use of specific catalysts, such as palladium or platinum, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include epoxides, diols, alkanes, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s double bonds and cyclohexane rings allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(cis,cis)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane): Differing in the cis configuration, this compound exhibits different physical and chemical properties.
(trans,trans)-4-((Z)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane): The Z configuration alters the spatial arrangement of substituents, affecting reactivity and interactions.
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-ethyl-1,1’-bi(cyclohexane):
Uniqueness
The uniqueness of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) lies in its specific stereochemistry and structural features, which influence its reactivity, interactions, and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C17H28 |
|---|---|
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
1-ethenyl-4-[4-[(E)-prop-1-enyl]cyclohexyl]cyclohexane |
InChI |
InChI=1S/C17H28/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h3-5,14-17H,2,6-13H2,1H3/b5-3+ |
InChI-Schlüssel |
FVVMZDMDPCZGFP-HWKANZROSA-N |
Isomerische SMILES |
C/C=C/C1CCC(CC1)C2CCC(CC2)C=C |
Kanonische SMILES |
CC=CC1CCC(CC1)C2CCC(CC2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
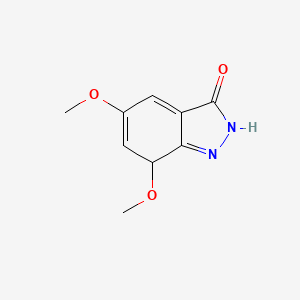
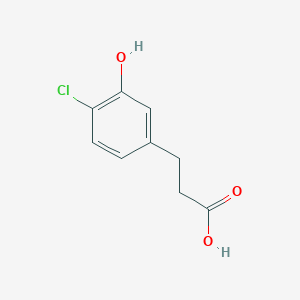
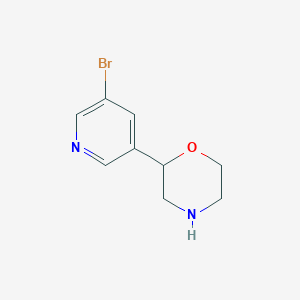

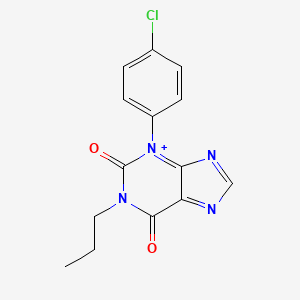

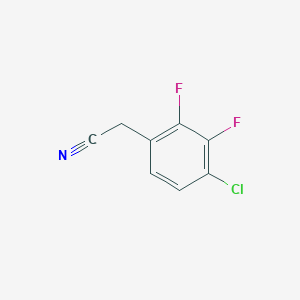
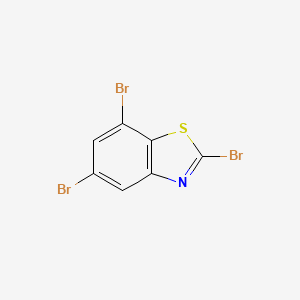
![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)

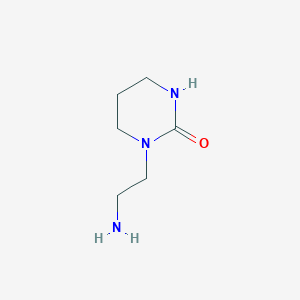
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
